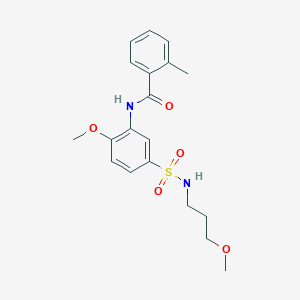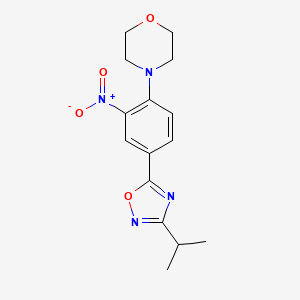
4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, also known as IOMePh, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been investigated for its anti-inflammatory and anti-cancer properties. In material science, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been studied for its potential use as a fluorescent probe for detecting pollutants in water.
Wirkmechanismus
The mechanism of action of 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has anti-inflammatory and anti-cancer effects. In particular, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in lab experiments is its high purity and stability. Additionally, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine. One area of interest is the development of novel materials and polymers using 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine and its potential applications in the treatment of inflammatory diseases and cancer. Finally, the use of 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine as a fluorescent probe for detecting pollutants in water is an area that warrants further investigation.
Synthesemethoden
The synthesis of 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine involves the reaction of 4-(2-nitrophenyl)morpholine with 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a catalyst. The product is obtained through a series of purification steps, including recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
4-[2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10(2)14-16-15(23-17-14)11-3-4-12(13(9-11)19(20)21)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKALFYZGFPQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)
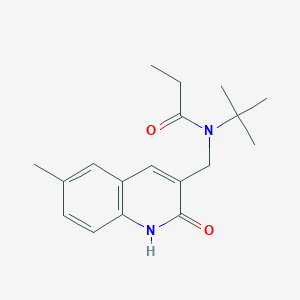
![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
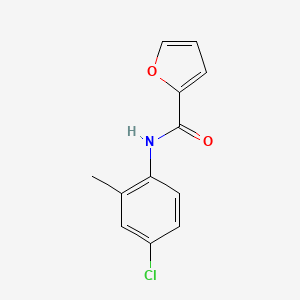
![4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716672.png)
![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)
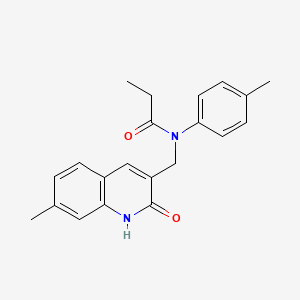
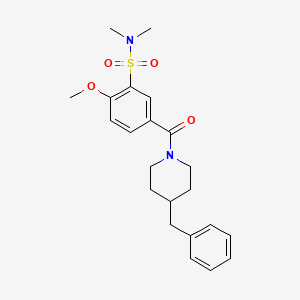
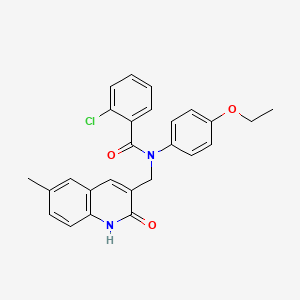
![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)

